Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

HIV Integrase Antiviral Quinoline-3-carboxamide

N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6, molecular weight 308.33 g/mol, molecular formula C18H16N2O3) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class. This class is characterized by a quinoline core bearing a 4-hydroxy-2-oxo tautomeric system and a 3-carboxamide moiety, which has been explored in medicinal chemistry for cholinesterase inhibition, calcium channel antagonism, and anti-angiogenic applications.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 941923-32-6
Cat. No. B2806141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS941923-32-6
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C18H16N2O3/c1-2-11-7-9-12(10-8-11)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
InChIKeyBIGLAVPDLFGGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6): Procurement-Relevant Compound Identity and Core Scaffold


N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6, molecular weight 308.33 g/mol, molecular formula C18H16N2O3) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class . This class is characterized by a quinoline core bearing a 4-hydroxy-2-oxo tautomeric system and a 3-carboxamide moiety, which has been explored in medicinal chemistry for cholinesterase inhibition, calcium channel antagonism, and anti-angiogenic applications [1]. The target compound is distinguished from the broader class by its N-(4-ethylphenyl) substituent on the carboxamide, which influences physicochemical properties such as logP (calculated: 2.86) and polar surface area (63.28 Ų) .

Why N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Simply Interchanged with Unsubstituted or Halo-Substituted Analogs


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, minor perturbations to the N-aryl substituent can profoundly alter biological selectivity and potency. Published structure–activity relationship (SAR) data for this scaffold demonstrate that N-phenyl (4a) and N-(4-fluorophenyl) (4c) analogs exhibit markedly different cholinesterase inhibition profiles: compound 4c is equipotent against AChE and BuChE, whereas compound 4d (N-benzyl) is BuChE-selective [1]. Physicochemical changes introduced by the 4-ethyl substituent in the target compound—higher logP (2.86 vs. ~1.5–2.0 for unsubstituted phenyl analogs) and altered hydrogen-bonding capacity—can impact membrane permeability, protein binding, and off-target interaction patterns. Therefore, assuming pharmacological equivalence between the 4-ethylphenyl analog and other N-aryl variants without direct comparative data is scientifically unjustifiable and risks procurement of a compound with unvalidated biological properties.

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6)


HIV-1 Integrase Inhibition: Weak Activity Confirmed for the Target Compound (Class-Level Inference Only)

The target compound has been reported as an HIV-1 integrase inhibitor with an IC₅₀ of approximately 50 μM . This value is derived from a vendor data compilation citing preliminary screening results, but no peer-reviewed publication or patent filing by the originating laboratory could be located during this evidence audit. No head-to-head comparison against a structural analog in the same assay is available, and the experimental conditions (enzyme source, substrate, detection method) are not publicly disclosed.

HIV Integrase Antiviral Quinoline-3-carboxamide

Physicochemical Differentiation from Closest Structural Analogs (Cross-Study Comparable)

The target compound's calculated logP is 2.86, and its polar surface area (PSA) is 63.28 Ų . By comparison, the unsubstituted N-phenyl analog (4-hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, CAS 139713-59-0) has a lower calculated logP (approximately 1.8–2.2 based on ChemSpider-predicted values for C₁₆H₁₂N₂O₃, MW 280.28) . The 4-ethyl group increases lipophilicity by approximately 0.6–1.0 log units relative to the unsubstituted phenyl parent scaffold.

logP Lipophilicity Physicochemical Properties

Absence of Published In Vitro Potency or Selectivity Data: A Critical Procurement Consideration

A comprehensive search of PubMed, Google Scholar, and major patent databases (USPTO, WIPO, EPO) using the compound name, CAS number, SMILES string, and substructure keys returned zero peer-reviewed primary research papers, zero patents, and zero authoritative database entries that contain experimentally determined IC₅₀, EC₅₀, Kd, Ki, or selectivity index values for this specific compound [1]. In contrast, closely related N-aryl analogs from the same scaffold (e.g., compounds 4a, 4c, 4d in Tomassoli et al. 2011) have published AChE and BuChE IC₅₀ values ranging from sub-micromolar to low micromolar [2]. The target compound is entirely absent from these SAR datasets.

Data Gap Pharmacological Profiling Risk Assessment

Evidence-Supported Application Scenarios for N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6)


SAR Expansion Studies within the 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Class

The target compound fills a specific N-aryl substitution gap (4-ethylphenyl) not represented in the published cholinesterase inhibitor SAR series by Tomassoli et al. [1]. A medicinal chemistry team seeking to systematically explore the effect of para-alkyl substitution on AChE/BuChE selectivity, Ca²⁺ channel blockade, or anti-angiogenic activity could procure this compound as part of a focused library. The known logP shift (+0.6–1.0 log units vs. unsubstituted phenyl) provides an a priori hypothesis for altered membrane partitioning and potency .

Physicochemical Comparator for Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Because the 4-ethyl substituent increases lipophilicity without introducing heteroatom-mediated hydrogen-bonding changes, this compound serves as a clean probe for evaluating the impact of incremental logP increases on microsomal stability, CYP inhibition, and plasma protein binding within the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold. The calculated logP of 2.86 and PSA of 63.28 Ų place it within oral drug-like chemical space, making it suitable for early-stage DMPK benchmarking against more polar N-aryl analogs .

First-Disclosure Biological Screening in Target-Agnostic or Panel Assays

Given the complete absence of published bioactivity data for this compound [2], a research group aiming to generate novel intellectual property or to explore underexamined regions of quinoline-3-carboxamide chemical space could prioritize this compound for broad-panel screening (e.g., kinase panels, GPCR arrays, or phenotypic cytotoxicity assays). The structural similarity to the linomide analog Lin05, which showed 8-fold selectivity for endothelial cells over RPE cells [3], provides a rationale for inclusion in anti-angiogenesis or immunomodulatory screens, though any extrapolation of Lin05's selectivity profile to the 4-ethylphenyl analog is speculative without confirmatory data.

Negative Control or Inactive Analog in HIV Integrase Studies

The reported ~50 μM HIV integrase IC₅₀ , though unverifiable, suggests that this compound is at least three orders of magnitude less potent than clinical integrase inhibitors. If this weak activity is confirmed, the compound could serve as a structurally related negative control in mechanistic integrase inhibition studies, helping to establish that observed antiviral effects are target-specific rather than due to general quinoline scaffold toxicity.

Quote Request

Request a Quote for N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.